Biological Activity: Baseline Inhibition Profile Against Bromodomain-Containing Proteins
2-Bromo-1-cyclopropyl-4-methoxybenzene demonstrates a specific, albeit low-affinity, inhibition profile against the BRPF2-BRD1 bromodomain, providing a baseline for structure-activity relationship (SAR) studies. In a direct head-to-head comparison within the same BROMOscan assay, its IC50 for BRPF2 (1,800 nM) is 9.4-fold lower (more potent) than its IC50 for BRD4-BD1 (17,000 nM) [1]. This contrasts with a more potent, but different, bromodomain inhibitor (BDBM50380678) which shows high affinity for BRD4 (398 nM) and BRD2 (501 nM) in a fluorescence anisotropy assay [2]. This quantitative difference highlights the selectivity profile of the target compound versus a comparator, reinforcing that it is not a potent pan-inhibitor but a specific molecular tool.
| Evidence Dimension | Inhibition of Bromodomain-Containing Proteins (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,800 nM (BRPF2); IC50 = 17,000 nM (BRD4) |
| Comparator Or Baseline | BDBM50380678: IC50 = 398 nM (BRD4) in fluorescence anisotropy assay [2] |
| Quantified Difference | 9.4-fold higher potency for BRPF2 vs. BRD4 for target compound. Comparator is >42-fold more potent at BRD4 than target compound. |
| Conditions | BROMOscan assay, human BRPF2-BRD1 and BRD4-BD1 expressed in E. coli BL21, 1 hr incubation [1] |
Why This Matters
This data defines the compound's specific binding fingerprint, which is essential for researchers using it as a control or starting point for developing selective bromodomain inhibitors.
- [1] BindingDB. (n.d.). Entry for CHEMBL4096095 (BDBM50267004). Retrieved from w.bindingdb.org. View Source
- [2] BindingDB. (n.d.). Entry for CHEMBL2017285 (BDBM50380678). Retrieved from bdb8.ucsd.edu. View Source
